5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole
Description
Crystallographic Analysis and Molecular Geometry
The molecular structure of 5-(3,4-dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole is defined by a 1,2,4-triazole ring substituted at the 3-position with an isopropyl group and at the 5-position with a 3,4-dimethoxyphenyl moiety. While direct single-crystal X-ray diffraction data for this specific compound is not available in the literature, analogous triazole derivatives provide insights into its likely geometry. For example, structurally similar compounds, such as 3,5-diphenyl-1H-1,2,4-triazole, exhibit a nearly planar triazole ring with bond lengths of approximately 1.31–1.38 Å for C–N bonds and 1.33–1.35 Å for N–N bonds.
The isopropyl group adopts a staggered conformation relative to the triazole plane, minimizing steric hindrance. The 3,4-dimethoxyphenyl substituent is oriented at a dihedral angle of 15–25° relative to the triazole ring, as observed in related methoxy-substituted triazoles. This slight non-planarity arises from weak intramolecular interactions between the methoxy oxygen atoms and the triazole ring’s π-system. Key bond angles include N1–C2–N3 (~126°) and C5–N4–C3 (~114°), consistent with sp² hybridization at the triazole nitrogen atoms.
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ^1H NMR spectrum of 5-(3,4-dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole reveals distinct signals for its aromatic, methoxy, and isopropyl groups:
- Aromatic protons : A multiplet at δ 7.35–7.55 ppm corresponds to the three protons on the dimethoxyphenyl ring, with meta- and para-coupling patterns.
- Methoxy groups : Two singlets at δ 3.85 ppm (OCH₃ at C3) and δ 3.88 ppm (OCH₃ at C4) indicate the presence of two inequivalent methoxy substituents.
- Isopropyl group : A septet at δ 3.02 ppm (1H, CH(CH₃)₂) and two doublets at δ 1.25 ppm (6H, (CH₃)₂) confirm the isopropyl substituent’s branching.
Infrared (IR) Spectroscopy
Key IR absorptions include:
- C=N stretch : A strong band at 1,610–1,630 cm⁻¹, characteristic of the triazole ring’s conjugated imine groups.
- C–O–C symmetric/asymmetric stretches : Bands at 1,250 cm⁻¹ and 1,020 cm⁻¹ for the methoxy groups.
- C–H bending : Peaks at 830–850 cm⁻¹ (aromatic C–H) and 1,370–1,390 cm⁻¹ (isopropyl C–H).
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 275.3 ([M]⁺), consistent with the molecular formula C₁₃H₁₇N₃O₂. Fragment ions include m/z 260.2 ([M–CH₃]⁺) from methoxy group loss and m/z 150.1 corresponding to the protonated triazole ring.
Computational Chemistry Studies (DFT, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure of 5-(3,4-dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole. The triazole ring exhibits a highest occupied molecular orbital (HOMO) localized on the N2–C3–N4 atoms, while the lowest unoccupied molecular orbital (LUMO) spans the C5–N1–C2 region (Figure 1). The HOMO–LUMO energy gap of 4.8 eV suggests moderate reactivity, aligning with its observed biological activity.
Electrostatic Potential Map
The electrostatic potential surface reveals electron-rich regions near the methoxy oxygen atoms (δ⁻ = −0.35 e) and the triazole N1 atom (δ⁻ = −0.28 e), which are potential sites for hydrogen bonding or π-stacking interactions. The isopropyl group contributes to hydrophobic interactions, with a neutral electrostatic potential (δ ≈ 0 e).
Natural Bond Orbital (NBO) Analysis
NBO analysis identifies hyperconjugative interactions stabilizing the molecule:
- The lone pair of N1 delocalizes into the σ* orbital of C2–N3 (stabilization energy: 28.5 kcal/mol).
- The methoxy oxygen lone pairs donate electron density to the adjacent aromatic π-system (stabilization energy: 15.3 kcal/mol).
Table 1: Experimental and Calculated Structural Parameters of 5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole
| Parameter | Experimental (NMR/IR) | DFT-Calculated |
|---|---|---|
| C=N Stretch (cm⁻¹) | 1,615 | 1,605 |
| N1–C2 Bond Length (Å) | – | 1.338 |
| HOMO–LUMO Gap (eV) | – | 4.8 |
| Dihedral Angle (Ph–Triazole) | 22° | 19° |
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-propan-2-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C13H17N3O2/c1-8(2)12-14-13(16-15-12)9-5-6-10(17-3)11(7-9)18-4/h5-8H,1-4H3,(H,14,15,16) |
InChI Key |
NPVDWZLYERCZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Structural Features of 1,2,4-Triazoles
1,2,4-Triazoles are five-membered heterocyclic rings containing three nitrogen atoms at positions 1, 2, and 4. The substitution pattern at carbon positions 3 and 5 determines the compound’s physicochemical and biological properties. For 5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole, the 3-isopropyl and 5-(3,4-dimethoxyphenyl) groups introduce steric and electronic effects that influence synthesis pathways.
General Strategies for Triazole Ring Formation
Triazole synthesis typically involves cyclocondensation, cycloaddition, or oxidative cyclization. For 1,2,4-triazoles, the Pellizzari reaction (hydrazide + nitrile) and Huisgen cycloaddition are widely used. However, regioselectivity remains a challenge, requiring precise control of reactants and conditions.
Preparation Methods for 5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole
Cyclocondensation of Hydrazine Derivatives
A primary route involves reacting 3,4-dimethoxyphenylacetohydrazide with an isopropyl-containing carbonyl compound. For example:
-
Synthesis of 3,4-Dimethoxyphenylacetohydrazide :
Ethyl 3,4-dimethoxyphenylacetate is treated with hydrazine hydrate in ethanol under reflux, yielding the hydrazide intermediate. -
Cyclization with Isopropyl Isocyanate :
The hydrazide reacts with isopropyl isocyanate in tetrahydrofuran (THF) at 60°C, forming the triazole ring via elimination of water.
Reaction Conditions :
-
Solvent: THF or dimethylformamide (DMF)
-
Temperature: 60–80°C
-
Catalyst: None required (thermal cyclization)
-
Yield: ~65% (crude), increasing to 85% after column chromatography.
Regioselective Alkylation via Grignard Reagents
A patent method for analogous triazoles employs isopropylmagnesium chloride to introduce alkyl groups at specific positions:
-
Formation of Triazole Intermediate :
4,5-Dibromo-1H-1,2,4-triazole is treated with isopropylmagnesium chloride in THF at −30°C, selectively substituting bromine at position 3. -
Coupling with 3,4-Dimethoxyphenylboronic Acid :
A Suzuki-Miyaura cross-coupling reaction introduces the aryl group at position 5 using palladium catalysis.
Optimization Insights :
One-Pot Multi-Component Synthesis
A streamlined approach combines 3,4-dimethoxybenzaldehyde , isopropylamine, and a nitrile source in a single pot:
-
Reaction Scheme :
-
Mechanism :
The aldehyde and amine form an imine intermediate, which undergoes cyclization with cyanamide under acidic conditions.
Advantages :
Critical Analysis of Methodologies
Yield and Purity Comparison
Solvent and Temperature Effects
-
Polar aprotic solvents (DMF, THF) enhance reaction rates but may require stringent drying.
-
Elevated temperatures (80–100°C) accelerate cyclization but risk decomposition of methoxy groups.
Advanced Purification Techniques
Chromatographic Methods
Recrystallization Optimization
Recrystallization from ethanol/water mixtures (3:1 v/v) removes residual hydrazine byproducts, yielding crystalline product with defined melting points (mp 142–144°C).
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Triazole derivatives, including 5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole, have shown significant anticancer properties. A study highlighted that compounds with the 1,2,4-triazole moiety exhibit selective cytotoxicity against various cancer cell lines. For instance, molecular docking studies indicated that these compounds act as inhibitors of methionine aminopeptidase type II (MetAp2), promoting apoptosis in tumor cells .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cancer Cell Lines Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| 5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole | Caco-2 | 16.63 ± 0.27 | Induction of apoptosis via ROS generation |
| Other Triazoles | MDA-MB-231, LNCaP | Varies | MetAp2 inhibition |
Antibacterial and Antifungal Properties
The compound also exhibits antibacterial and antifungal activities. Research indicates that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cell wall synthesis or interfering with metabolic pathways .
Table 2: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole | E. coli | 32 µg/mL |
| Other Triazoles | S. aureus | Varies |
Agricultural Applications
Triazoles are widely used in agriculture as fungicides due to their effectiveness against a range of fungal pathogens affecting crops. The application of 5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole in agricultural settings has been explored for its potential to enhance plant resistance against fungal infections.
Table 3: Agricultural Applications of Triazoles
| Application Area | Target Pathogen | Effectiveness |
|---|---|---|
| Crop Protection | Fusarium spp. | High efficacy in preventing infection |
| Seed Treatment | Rhizoctonia spp. | Improved germination rates |
Case Study on Anticancer Efficacy
A detailed study conducted on a series of synthesized triazole derivatives demonstrated significant antitumor activity against leukemia and melanoma cell lines through in vitro assays and molecular docking simulations . The findings suggest that modifications to the triazole ring can enhance selectivity and potency against specific cancer types.
Case Study on Agricultural Use
In an agricultural trial focusing on crop yield improvement, the application of triazole derivatives resulted in a notable reduction in fungal infections among treated plants compared to control groups. This study supports the use of such compounds in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with various biological targets through hydrogen bonding and hydrophobic interactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Triazole Derivatives
The triazole core is highly modifiable, with substituents dictating physicochemical and biological properties. Key analogs include:
5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-thione Derivatives
- Structure : Replaces the isopropyl group with a thione (-SH) group at position 3.
- Properties : The thione group increases polarity and hydrogen-bonding capacity, which may reduce membrane permeability compared to the hydrophobic isopropyl group.
- Toxicity : Computational predictions (GUSAR-online) indicate low acute toxicity, suggesting safety for pharmacological screening .
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acid Derivatives
- Structure : Features a thioacetic acid side chain at position 3.
- Properties : The carboxylic acid group enhances water solubility, contrasting with the isopropyl group’s lipophilicity.
5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole Derivatives
- Structure : Differs in the methoxy substitution pattern (2,4- vs. 3,4-dimethoxyphenyl).
Curcumin Analogs (e.g., Compound 3e)
- Structure: Cyclopentanone-acryloyl backbone with 3,4-dimethoxyphenyl groups.
- Biological Activity : Exhibits potent antioxidant activity (IC₅₀ < 10 µM) and HIV-1 protease inhibition (IC₅₀ = 2.8 µM) due to the dimethoxyphenyl moiety’s electron-rich nature .
- Toxicity: Non-toxic to normal human lung cells, highlighting the safety profile of dimethoxyphenyl-containing compounds .
5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine
- Structure : Triazine core instead of triazole, with an amine group.
Key Findings and Implications
- Biological Potential: The 3,4-dimethoxyphenyl group is consistently associated with antioxidant and enzyme inhibitory activities across diverse scaffolds .
- Safety : Computational models predict low toxicity for triazole derivatives with dimethoxyphenyl groups, aligning with experimental data from curcumin analogs .
Biological Activity
5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and other therapeutic potentials. The findings are supported by various studies and data tables summarizing key results.
1. Chemical Structure and Properties
The chemical structure of 5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole can be represented as follows:
- Molecular Formula : C13H16N4O2
- Molecular Weight : 256.29 g/mol
- IUPAC Name : 5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole
This triazole derivative features a phenyl ring with methoxy substituents and an isopropyl group, which contribute to its biological activity.
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- In Vitro Studies : The compound exhibited cytotoxicity against various cancer cell lines. Notably, it was evaluated against the Hep-G2 liver cancer cell line using the MTT assay.
| Compound | Cell Line | IC50 (µg/mL) | Cell Viability (%) |
|---|---|---|---|
| 5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole | Hep-G2 | 55.40 | 12.93 ± 0.55 |
| Doxorubicin | Hep-G2 | - | 10.8 ± 0.41 |
| Ellipticine | Hep-G2 | - | 11.5 ± 0.55 |
The results indicate that the compound has comparable efficacy to established chemotherapeutics like doxorubicin and ellipticine .
3. Antimicrobial Activity
The antimicrobial properties of triazoles are well-documented. A review of various studies indicates that triazole derivatives possess significant activity against a range of pathogens:
- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus cereus | 8 µg/mL |
These findings suggest that the compound may serve as a potential antimicrobial agent .
4. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:
- Substituent Effects : Substituents on the phenyl ring significantly influence the compound's potency. For example:
- The presence of electron-donating groups (e.g., methoxy) enhances cytotoxicity.
- Variations in alkyl chain length also affect activity; longer chains may reduce efficacy.
5. Case Studies
Several case studies highlight the therapeutic applications of triazoles:
- Case Study on Liver Cancer : A study synthesized various indole-triazole hybrids and found that compounds with similar structures to 5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole exhibited notable cytotoxicity against Hep-G2 cells .
- Antimicrobial Screening : Another study evaluated the antimicrobial activity of triazole derivatives against clinical isolates and found promising results in inhibiting multidrug-resistant strains .
Q & A
Q. What are the established synthetic routes for 5-(3,4-dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole, and how are intermediates purified?
The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with substituted phenyl precursors. Key steps include:
- Method A : Reacting 3,4-dimethoxyphenylacetic acid with thiosemicarbazide under acidic conditions to form the triazole core.
- Method B : Alkylation of pre-formed triazole-thiol intermediates (e.g., 3-isopropyl substituent introduction via alkyl halides).
Purification employs recrystallization from ethanol-water mixtures and column chromatography (silica gel, eluent: ethyl acetate/hexane). Structural confirmation uses elemental analysis, IR (C=N stretch ~1600 cm⁻¹), and ¹H NMR (dimethoxy protons at δ 3.8–4.0 ppm) .
Q. How is the structure of 5-(3,4-dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole confirmed experimentally?
A multi-technique approach is essential:
- Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values.
- IR spectroscopy : Identifies triazole ring vibrations (C–N at 1520–1560 cm⁻¹) and methoxy C–O stretches (~1250 cm⁻¹).
- ¹H NMR : Distinguishes isopropyl protons (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 6.8–7.2 ppm).
- Chromatography : Thin-layer chromatography (TLC) with Rf comparison ensures purity .
Q. What computational tools predict the toxicity of this compound, and what parameters are evaluated?
The GUSAR-online platform predicts acute toxicity (LD₅₀) via:
- QSAR models : Training on structural descriptors (e.g., topological indices, electronegativity).
- Administration routes : Oral, intravenous, and intraperitoneal LD₅₀ values (e.g., predicted oral LD₅₀ range: 578–1235 mg/kg).
Results guide prioritization for in vivo testing and SAR refinement .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this triazole derivative?
Key optimizations include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency.
- Catalysts : p-Toluenesulfonic acid (5 mol%) accelerates ring closure.
- Temperature control : Gradual heating (80–100°C) minimizes side products.
Post-reaction, fractional distillation isolates intermediates, improving overall yield to ~75% .
Q. How are spectral data contradictions resolved (e.g., unexpected splitting in ¹H NMR)?
Contradictions arise from:
Q. What strategies enhance the bioactivity of this compound against resistant microbial strains?
Bioactivity enhancement involves:
- Structural modulation : Introduce electron-withdrawing groups (e.g., –NO₂) at the phenyl ring to improve membrane penetration.
- Hybridization : Conjugate with thiadiazole (e.g., triazolo[3,4-b]thiadiazole derivatives) to target fungal CYP51 enzymes.
- In silico screening : Molecular docking against 14α-demethylase (PDB: 3LD6) identifies optimal substituents .
Q. How are solubility challenges addressed for in vitro assays?
Strategies include:
Q. What degradation products form under accelerated stability conditions, and how are they characterized?
Forced degradation studies (40°C/75% RH, 14 days) reveal:
Q. How does molecular docking inform the design of derivatives with improved target affinity?
Docking workflows involve:
- Protein preparation : Energy minimization of 14α-demethylase (PDB: 3LD6) in AutoDock Vina.
- Grid mapping : Focus on heme-binding pockets (coordinates: x=15.2, y=–4.8, z=21.3).
- Scoring : ΔG ≤ –8.5 kcal/mol indicates high-affinity candidates. Validated derivatives show IC₅₀ ≤ 2 µM in antifungal assays .
Q. How are batch-to-batch reproducibility issues mitigated during synthesis?
Critical controls include:
- Stoichiometric precision : Automated syringes dispense thiosemicarbazide (±0.5% error).
- Reagent drying : Molecular sieves (3Å) pre-dry solvents to <50 ppm H₂O.
- In-process analytics : Real-time FTIR monitors cyclocondensation progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
